molecular formula C8H15ClN4O2 B11740210 rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans

rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans

Cat. No.: B11740210
M. Wt: 234.68 g/mol
InChI Key: GZKHUGMCOGXOIQ-UHFFFAOYSA-N
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Description

The compound “rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans” is a synthetic chemical with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require a copper catalyst and are carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking biological molecules.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead for drug development.

Industry

In industrial applications, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for creating durable and versatile products.

Mechanism of Action

The mechanism of action of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, cis
  • rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine free base

Uniqueness

The trans isomer of rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. This makes it distinct from its cis isomer and free base form, which may have different properties and applications.

Properties

Molecular Formula

C8H15ClN4O2

Molecular Weight

234.68 g/mol

IUPAC Name

[1-(4-methoxyoxolan-3-yl)triazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H14N4O2.ClH/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12;/h3,7-8H,2,4-5,9H2,1H3;1H

InChI Key

GZKHUGMCOGXOIQ-UHFFFAOYSA-N

Canonical SMILES

COC1COCC1N2C=C(N=N2)CN.Cl

Origin of Product

United States

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